molecular formula BH3O2 B1209890 Dihydroxyborane CAS No. 74930-82-8

Dihydroxyborane

Cat. No.: B1209890
CAS No.: 74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
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Description

Dihydroxyborane, commonly referred to as boronic acid (general formula RB(OH)₂), is a boron-containing compound characterized by two hydroxyl groups attached to a boron atom. It is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable covalent bonds with carbon atoms . For example, biphenyl-4-yl-dihydroxyborane (C₁₂H₁₁BO₂) is synthesized via lithiation of 4-bromobiphenyl followed by reaction with a boron reagent in tetrahydrofuran (THF) . This compound derivatives, such as 3,5-dichlorophenyl-dihydroxyborane (C₆H₃Cl₂B(OH)₂), demonstrate applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthetic Chemistry

Dihydroxyborane is utilized as a reagent in organic synthesis, particularly in the formation of boronic acids and their derivatives. These compounds are pivotal in:

  • Cross-Coupling Reactions : this compound serves as a precursor for boronic acids that participate in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
  • Reduction Reactions : It acts as a mild reducing agent for various functional groups, enabling selective reductions in complex organic substrates .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-linked networks contributes to the development of durable and heat-resistant materials .
  • Nanomaterials : Research indicates that this compound can be used in the synthesis of boron-containing nanomaterials, which exhibit unique electronic and optical properties suitable for applications in sensors and electronic devices .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : Compounds derived from this compound have been investigated for their potential as enzyme inhibitors. For instance, boronic acid derivatives are known to inhibit serine proteases and beta-lactamases, making them valuable in developing antibiotics and treatments for various diseases .
  • Cancer Therapy : The compound has been studied for its role in creating boron neutron capture therapy agents, which target cancer cells selectively while minimizing damage to surrounding healthy tissue. This method leverages the unique properties of boron when exposed to neutron radiation .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound derivatives can effectively inhibit specific enzymes involved in bacterial resistance mechanisms. A study highlighted the use of a boronic acid derivative that inhibited metallo-beta-lactamases, showcasing its potential in combating antibiotic-resistant infections .

Case Study 2: Polymer Applications

In a recent investigation, this compound was integrated into epoxy resins to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance under high-temperature conditions, making them suitable for aerospace applications .

Summary Table of Applications

Application AreaSpecific Use CaseDescription
Synthetic ChemistryCross-Coupling ReactionsEnables formation of carbon-carbon bonds through Suzuki reactions
Materials SciencePolymer ChemistryEnhances mechanical properties and thermal stability of polymers
Medicinal ChemistryDrug DevelopmentInhibits serine proteases and beta-lactamases for antibiotic development
Cancer TherapyBoron Neutron Capture TherapyTargets cancer cells selectively using neutron radiation

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Dihydroxyborane (B₂H₄O₄) in laboratory settings?

Methodological Answer: To optimize synthesis, systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. dichloromethane), and stoichiometric ratios of precursors (e.g., borane adducts with diols). Conduct reactions under inert atmospheres (argon/glovebox) to prevent hydrolysis. Characterize products using ¹¹B NMR spectroscopy to confirm boron coordination environments and X-ray crystallography for structural validation. Document procedural details (reaction time, purification via recrystallization/distillation) to ensure reproducibility .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Methodological Answer: Design stability assays by exposing B₂H₄O₄ to controlled humidity (10–90% RH), temperature cycles (−20°C to 50°C), and light exposure. Monitor degradation kinetics using thermogravimetric analysis (TGA) for mass loss and Fourier-transform infrared spectroscopy (FTIR) for functional group changes. Compare results against control samples stored in anhydrous, dark conditions. Use ANOVA to statistically validate differences in stability thresholds .

Q. What analytical techniques are most effective for confirming the purity of this compound?

Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify impurities. Validate purity further via elemental analysis (C, H, B content) and mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-reference data with known spectral libraries (e.g., NIST Chemistry WebBook) to identify byproducts .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalyzing hydroboration reactions?

Methodological Answer: Employ density functional theory (DFT) calculations to model transition states and electron localization during hydroboration. Validate computational results experimentally using kinetic isotope effects (KIE) and in situ IR spectroscopy to track intermediate formation. Compare catalytic efficiency against other boranes (e.g., BH₃·THF) via turnover frequency (TOF) measurements under identical conditions .

Q. How does the electronic structure of B₂H₄O₄ influence its Lewis acidity compared to substituted boranes?

Methodological Answer: Quantify Lewis acidity using Gutmann-Beckett acceptor numbers via ³¹P NMR titration with triethylphosphine oxide. Correlate results with natural bond orbital (NBO) analysis from DFT studies to assess charge distribution. Benchmark against substituted analogs (e.g., trifluoroboranes) to identify electronic effects of hydroxyl groups .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Conduct meta-analyses of existing literature to identify variables (e.g., solvent drying methods, borane hydration states). Perform solubility tests under standardized conditions (e.g., Karl Fischer titration for solvent water content). Use multivariate regression to model solubility as a function of solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity .

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

Methodological Answer: Develop molecular dynamics (MD) simulations to explore solvent effects on reaction pathways. Validate predictions with stopped-flow kinetics and X-ray absorption spectroscopy (XAS) to monitor boron coordination changes. Compare predicted vs. experimental activation energies to refine computational parameters (e.g., basis sets, solvation models) .

Q. Methodological Guidelines for Research Design

  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for documenting experimental procedures, including exact reagent grades, instrumentation settings, and raw data archiving .
  • Data Contradiction Analysis : Use systematic reviews (PRISMA frameworks) to identify confounding variables and apply Bayesian statistics to quantify uncertainty in conflicting datasets .
  • Literature Integration : Structure literature reviews around thematic gaps (e.g., "Role of B₂H₄O₄ in green chemistry") rather than chronological summaries, using tools like SciFinder to map citation networks .

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Diborane (B₂H₆)

Structural Differences :

  • Dihydroxyborane has a planar structure with two hydroxyl groups bonded to boron, whereas diborane features a unique three-center, two-electron bonding system with bridging hydrogen atoms .
  • Reactivity : Diborane is highly reactive and pyrophoric, acting as a strong reducing agent in organic and industrial syntheses (e.g., rocket fuel production) . In contrast, this compound participates in controlled coupling reactions without spontaneous combustion .

Boric Acid (H₃BO₃)

Acidity and Stability :

  • Boric acid is a weak Lewis acid with a trigonal planar structure, while this compound exhibits stronger acidity due to the electron-withdrawing effect of the organic substituent .
  • Total bond energy comparisons show this compound (24.4 kcal/mol) has lower stability than boric acid (30.7 kcal/mol), influencing their reactivity in aqueous environments .

Carboranes (e.g., C₂B₁₀H₁₂)

Structural Complexity :

  • Carboranes feature boron clusters fused with carbon atoms, forming three-dimensional polyhedra, unlike the planar this compound .
  • Reactivity : Carboranes exhibit thermal and chemical stability, making them suitable for neutron capture therapy and materials science. This compound, however, is more reactive in organic transformations .

Borinic Acids (RB(OH)R')

Functional Group Variation :

  • Borinic acids (R₂BOH) have one hydroxyl group, while this compound has two. This difference enhances this compound’s ability to form tetrahedral intermediates in cross-coupling reactions .
  • Bond Energy : Dimethyloxyborane (Me₂BOB) has a total bond energy of 47.7 kcal/mol, significantly higher than this compound (24.4 kcal/mol), indicating greater stability but lower reactivity .

Key Data Tables

Table 1. Total Bond Energies of Selected Boron Compounds

Compound Total Bond Energy (kcal/mol)
This compound 24.4
Boric Acid 30.7
Dimethyloxyborane 47.7
Phenylborinic Acid 78.9

Data derived from quantum mechanical calculations .

Properties

CAS No.

74930-82-8

Molecular Formula

BH3O2

Molecular Weight

45.84 g/mol

IUPAC Name

boronic acid

InChI

InChI=1S/BH3O2/c2-1-3/h1-3H

InChI Key

ZADPBFCGQRWHPN-UHFFFAOYSA-N

SMILES

B(O)O

Canonical SMILES

B(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boronic acid solution 0.1 M was prepared in Toluene/EtOH (1/1). Boronic acid solution (100 mmol, 1000 μL) was added to vials. A suspension of 5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol (16) 0.1 M was prepared in Toluene/EtOH (1/1). Suspension of intermediate 56 (500 μL, 50 mmol) was added into each vial. Saturated Na2CO3 (500 μL) was added to each vial. Add catalytic amount of BDtBFPdCl2 to each vial at a time followed by purging with N2 with pipette and cap the vial immediately. The reactions were shaken at 100° C. for at least 16 h. EtOAc (2 mL) was added to each vial. Water (0.5 mL) was added to each vial. Vortex vials and water layer was removed. Additional water (1500 μL) was added to each vial, vortex and remove the water layer. Repeat water washing sequence again. Solvents were removed to dryness. Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA) and purified by reverse phase HPLC. To obtain 5-(4′-fluoro-[1,1′-biphenyl]-3-yl)-7-(4-methoxyphenyl)amino)-2H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-4(5H)-one (Compound 133) (11.2 mmol, 22%) LC-Mass: m/e 479 (M+1).
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Toluene EtOH
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Compound 133
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1000 μL
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5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
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0 (± 1) mol
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reactant
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intermediate 56
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500 μL
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reactant
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500 μL
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reactant
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Toluene EtOH
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Synthesis routes and methods II

Procedure details

A 500 mL dry flask was charged with 2-bromo-5-fluoro-4-isopropylanisole (compound of formula 4, Scheme 3) (24.6 g, 0.1 mol) and dissolved in toluene (80 mL) and THF (80 mL). The resulting solution was flushed with argon, and tri-isopropylborate (32 mL, 0.14 mol) was added. The mixture was cooled to −80° C. Then 10 M n-BuLi in hexanes (12.5 mL, 0.125 mol) was added slowly, maintaining a temperature below −55° C. Thirty minutes after completion of the n-BuLi addition, the reaction was warmed to −35° C. and quenched into 3 M H2SO4 solution (75 mL, 0.225 mol). DIPE (200 mL) was added to the mixture to dilute the organic layer. The mixture was stirred (15 min) and the aqueous layer was cut away. The organic layer was washed with 3.0 M H2SO4 (75 mL). The organic phase was extracted three times with 1M NaOH (200 mL first and then 50 mL and 50 mL). The three NaOH extractions were combined, diluted with 2-propanol (85 mL), and cooled to 15° C. Then the solution was slowly acidified to pH ˜2 using 3 M H2SO4 (70 mL) while maintaining temperature at 15-20° C. The resulting slurry was stirred for 1 hour and then filtered. The filter cake was washed with water (3×30 mL) and dried under an air flow for 1 day. The white crystalline solid was isolated to yield boronic acid of formula 5 (Scheme 3) (19.23 g, 91%): mp 100-102° C.; 1H NMR (CDCl3) δ 1.25 (d, J=6.9 Hz, 6H), 3.17 (sept., J=6.9 Hz, 1H), 3.88 (s, 3H), 5.83 (s, 2H), 6.59 (d, J=12.4 Hz, 1H), 7.72 (d, J=6.6 Hz, 1H).
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80 mL
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24.6 g
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32 mL
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hexanes
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12.5 mL
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75 mL
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80 mL
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Synthesis routes and methods III

Procedure details

Also, triphenylamine boronic acid product was synthesized as follows. Under an argon (Ar) atmosphere, 246 g of 4-bromotriphenylamine (commercially available product), and 1500 ml of anhydrous tetrahydrofuran were placed in a 5 liter flask, and 570 ml of 1.6M n-BuLi/hexane solution was added dropwise over 3 hours at −60° C. After 30 minutes, 429 g of triisopropyl borate was added dropwise over 1 hour. Then, reaction overnight at ambient temperature was allowed. After the reaction, 2 liters of water was added dropwise, and after that, the mixture was extracted and the liquid was separated using 2 liters of toluene. The organic layer was concentrated, recrystallized, filtered, dried and 160 g of white boronic acid product, a target compound, was obtained.
Quantity
246 g
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reactant
Reaction Step One
Quantity
1500 mL
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reactant
Reaction Step One
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n-BuLi hexane
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570 mL
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reactant
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429 g
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reactant
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2 L
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Synthesis routes and methods IV

Procedure details

The fourth route to intermediate [1] is outlined in Scheme 4. Intermediate compound [C] is prepared as described in Scheme 2. 4-Amino benzamide [C] is then reacted with 2,2,2-trichloroethyl chloroformate or trichloromethyl chloroformate to form the corresponding carbamate [P]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, solvent such as DCM, THF, or CHCl3, at reduced temperatures, i.e., about 0° C. to about rt, for about 2 to about 12 h, such as about 4 h. Reaction of compound [P] with an appropriately substituted aniline affords urea intermediate [O]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, a solvent such as 1,4-dioxane, toluene, or mixtures thereof, at elevated temperatures such as about 90 to about 120° C., i.e., about 95° C., and over a period of about 10 to about 15 h, such as about 10 h. The urea intermediate [O] is then reacted with bis(pinacolato)diboron in the presence of a catalyst such as Pd(dppf)Cl2.DCM or Pd(dppf)Cl2 to form intermediate [1]. Typically, this reaction is performed in the presence of a base such as KOAc, solvent such as 1,4-dioxane or DMF, at elevated temperatures such as about 80 to about 120° C., such as about 110° C., and over a period of about 3 to about 15 h, such as about 10 h.
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